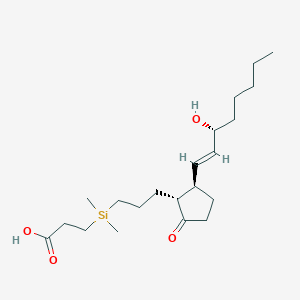
11-Deoxy-4,4-dimethyl-4-silaprostaglandin E1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prostaglandin E1 involves several steps, starting from dihomogammalinolenic acid. The process includes cyclization, oxidation, and reduction reactions to form the final product . Industrial production methods often involve encapsulating Prostaglandin E1 in nanoparticles or liposomes to enhance its stability and bioavailability .
Analyse Chemischer Reaktionen
Types of Reactions
Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: Converts it into different prostaglandin derivatives.
Reduction: Reduces double bonds in its structure.
Substitution: Involves replacing functional groups to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions include different prostaglandin derivatives, which have varying biological activities .
Wissenschaftliche Forschungsanwendungen
Prostaglandin E1 has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its role in cell signaling and inflammation.
Medicine: Used to treat peripheral vascular diseases, erectile dysfunction, and as a vasodilator in various medical conditions
Industry: Incorporated into drug delivery systems like nanoparticles and liposomes to enhance its therapeutic effects
Wirkmechanismus
Prostaglandin E1 exerts its effects by binding to specific receptors on cell membranes, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin E2 (Dinoprostone): Similar in structure but has different pharmacological effects, such as inducing labor.
Prostaglandin I2 (Prostacyclin): Primarily acts as a vasodilator and inhibitor of platelet aggregation, similar to Prostaglandin E1.
Uniqueness
Prostaglandin E1 is unique due to its stability and specific therapeutic applications, particularly in treating peripheral vascular diseases and erectile dysfunction .
Eigenschaften
CAS-Nummer |
127760-15-0 |
|---|---|
Molekularformel |
C21H38O4Si |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
3-[3-[(1R,2R)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propyl-dimethylsilyl]propanoic acid |
InChI |
InChI=1S/C21H38O4Si/c1-4-5-6-8-18(22)12-10-17-11-13-20(23)19(17)9-7-15-26(2,3)16-14-21(24)25/h10,12,17-19,22H,4-9,11,13-16H2,1-3H3,(H,24,25)/b12-10+/t17-,18+,19+/m0/s1 |
InChI-Schlüssel |
BOKZZVDUBAMYKD-XNJFDJPCSA-N |
SMILES |
CCCCCC(C=CC1CCC(=O)C1CCC[Si](C)(C)CCC(=O)O)O |
Isomerische SMILES |
CCCCC[C@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCC[Si](C)(C)CCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1CCC(=O)C1CCC[Si](C)(C)CCC(=O)O)O |
Synonyme |
11-deoxy-4,4-dimethyl-4-sila-PGE1 11-deoxy-4,4-dimethyl-4-silaprostaglandin E1 DDS-PGE1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















